molecular formula C24H22N2OS B11343250 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B11343250
M. Wt: 386.5 g/mol
InChI Key: PLDGZJIVEGWJOW-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE typically involves multi-step procedures. One common route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the coupling of the naphthalene moiety to the intermediate product under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the naphthalene moiety contributes to its overall stability and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(NAPHTHALEN-1-YL)ETHAN-1-ONE is unique due to its multi-functional structure, which allows it to interact with a wide range of biological targets. Its combination of benzothiazole, piperidine, and naphthalene moieties provides a versatile platform for the development of new therapeutic agents .

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone

InChI

InChI=1S/C24H22N2OS/c27-23(16-19-8-5-7-17-6-1-2-9-20(17)19)26-14-12-18(13-15-26)24-25-21-10-3-4-11-22(21)28-24/h1-11,18H,12-16H2

InChI Key

PLDGZJIVEGWJOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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